molecular formula C23H18N2O2S B2903661 4-[(benzenesulfinyl)methyl]-6-phenoxy-2-phenylpyrimidine CAS No. 477710-02-4

4-[(benzenesulfinyl)methyl]-6-phenoxy-2-phenylpyrimidine

Cat. No.: B2903661
CAS No.: 477710-02-4
M. Wt: 386.47
InChI Key: DQWSWCPNFDFTNM-UHFFFAOYSA-N
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Description

4-[(Benzenesulfinyl)methyl]-6-phenoxy-2-phenylpyrimidine (CAS: 477710-02-4) is a pyrimidine derivative characterized by three distinct substituents:

  • A benzenesulfinylmethyl group at position 4, introducing a sulfoxide (S=O) moiety.
  • A phenoxy group at position 6, contributing aromatic bulk.

The sulfoxide group confers moderate polarity and hydrogen-bonding capacity, distinguishing it from sulfonyl (S=O₂) or sulfanyl (S–) analogs. This compound is of interest in medicinal chemistry due to pyrimidine's prevalence in pharmaceuticals, such as kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

4-(benzenesulfinylmethyl)-6-phenoxy-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2S/c26-28(21-14-8-3-9-15-21)17-19-16-22(27-20-12-6-2-7-13-20)25-23(24-19)18-10-4-1-5-11-18/h1-16H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWSWCPNFDFTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)OC3=CC=CC=C3)CS(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(benzenesulfinyl)methyl]-6-phenoxy-2-phenylpyrimidine typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.

    Introduction of the Benzenesulfinylmethyl Group: This step involves the reaction of the pyrimidine core with benzenesulfinyl chloride in the presence of a base such as triethylamine.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction using phenol and a suitable leaving group on the pyrimidine ring.

    Addition of the Phenyl Group: The phenyl group can be added through a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated pyrimidine derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(benzenesulfinyl)methyl]-6-phenoxy-2-phenylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding sulfide.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Phenol, sodium hydride, palladium catalysts.

Major Products

    Oxidation: 4-(Benzenesulfonylmethyl)-6-phenoxy-2-phenylpyrimidine.

    Reduction: 4-(Benzylmethyl)-6-phenoxy-2-phenylpyrimidine.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(benzenesulfinyl)methyl]-6-phenoxy-2-phenylpyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(benzenesulfinyl)methyl]-6-phenoxy-2-phenylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Sulfoxide vs. Sulfonyl/Sulfanyl
Compound Name Key Substituents Functional Group Molecular Weight Potential Applications Reference
4-[(Benzenesulfinyl)methyl]-6-phenoxy-2-phenylpyrimidine C6H5SOCH2 (position 4), C6H5O (position 6) Sulfoxide (S=O) 416.47 (calc.) Antimicrobial, enzyme inhibition
N-Benzyl-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidin-4-amine C6H5SO2CH2 (position 6), pyridinyl (position 2) Sulfonyl (S=O₂) 416.5 Kinase inhibition, anticancer
2-Benzylsulfanyl-4-[(4-methylphenyl)sulfanyl]-6-pentylpyrimidine-5-carbonitrile C6H5SCH2 (position 2), CH3C6H4S (position 4) Sulfanyl (S–) Not reported Antiviral, agrochemicals

Key Findings :

  • Sulfoxide (Target Compound): Exhibits intermediate polarity between sulfonyl (more polar) and sulfanyl (less polar).
  • Sulfonyl () : Strong electron-withdrawing effects may increase metabolic stability but reduce membrane permeability compared to sulfoxides.
  • Sulfanyl () : Lower polarity improves lipophilicity, favoring blood-brain barrier penetration but limiting solubility in aqueous environments.
Substituent Effects: Aromatic vs. Aliphatic Groups
Compound Name Position 6 Substituent Position 2 Substituent Biological Activity Insights Reference
This compound Phenoxy (C6H5O) Phenyl (C6H5) Enhanced π-π stacking with aromatic receptors
4-Methyl-6-phenylpyrimidin-2-amine Phenyl (C6H5) Methyl (CH3) Simpler structure; likely lower bioactivity due to reduced steric bulk
4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methylsulfonyl)amino]pyrimidine-5-carboxaldehyde Isopropyl (C3H7) Fluorophenyl (FC6H4) Fluorine enhances metabolic stability; isopropyl increases hydrophobicity

Key Findings :

  • Fluorophenyl () : Fluorine atoms enhance electronegativity and metabolic stability, common in CNS-targeting drugs.
  • Methyl () : Simpler substituents reduce synthetic complexity but may limit binding affinity compared to bulkier groups.

Biological Activity

The compound 4-[(benzenesulfinyl)methyl]-6-phenoxy-2-phenylpyrimidine is a pyrimidine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of a pyrimidine ring substituted with a benzenesulfinyl group and a phenoxy group. This unique arrangement may contribute to its biological activity by enhancing interactions with specific biological targets.

Molecular Formula

  • Molecular Formula : C19_{19}H18_{18}N2_{2}O2_{2}S

Key Functional Groups

  • Pyrimidine Ring : Central to its biological activity.
  • Benzenesulfinyl Group : May enhance binding affinity to target proteins.
  • Phenoxy Group : Potentially increases lipophilicity, aiding in membrane permeability.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related class of compounds has shown potent inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in cancer progression.

Case Study: Inhibition of IDO

  • Compound Tested : 3i (similar structure)
  • IC50_{50} : 61 nM in enzymatic assays
  • EC50_{50} : 172 nM in HeLa cells
  • Mechanism : Interaction with heme iron and formation of hydrogen bonds with IDO .

Antimalarial Activity

The compound's structural analogs have been evaluated for their efficacy against Plasmodium falciparum, the causative agent of malaria.

Findings from Molecular Docking Studies

  • Target Enzyme : Dihydrofolate reductase (DHFR)
  • Binding Affinity : High affinity with IFD scores ranging from -2464.66 to -2471.58 cal/mol.
  • Inhibitory Concentration : Compounds exhibited IC50_{50} values in the low nanomolar range against both drug-sensitive and resistant strains of P. falciparum .

Summary of Biological Evaluations

Activity TypeTargetIC50_{50} (nM)Mechanism of Action
AnticancerIndoleamine 2,3-dioxygenase61Heme iron coordination, hydrogen bonding
AntimalarialDihydrofolate reductaseLow nanomolarInhibition of enzyme activity
Anti-inflammatoryTBDTBDTBD
AntimicrobialTBDTBDTBD

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Future studies should focus on:

  • In vivo Studies : To confirm efficacy and safety profiles.
  • Mechanistic Studies : To understand the interaction pathways at a molecular level.
  • Analog Synthesis : To explore modifications that could enhance biological activity or reduce toxicity.

Q & A

Q. What are the key synthetic strategies for preparing 4-[(benzenesulfinyl)methyl]-6-phenoxy-2-phenylpyrimidine?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Nucleophilic substitution to introduce the phenoxy group at the pyrimidine C6 position, using phenol derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Thioether formation via coupling of a benzenesulfanylmethyl intermediate to the pyrimidine core. This may involve alkylation with benzyl halides or Mitsunobu reactions .
  • Step 3 : Oxidation of the sulfide to the sulfoxide (benzenesulfinyl group) using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) . Key challenges include regioselectivity control during substitution and avoiding over-oxidation. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. How is the compound characterized post-synthesis?

Characterization relies on:

  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., phenoxy protons at δ 6.8–7.4 ppm, sulfinyl methyl protons at δ 3.1–3.5 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ expected for C₂₄H₂₀N₂O₂S: 400.1245) .
  • X-ray crystallography : Resolves stereochemistry and confirms sulfinyl configuration (e.g., non-planar geometry due to sulfur’s chiral center) .
  • HPLC : Ensures purity (>95%) using reverse-phase C18 columns and UV detection .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

SAR studies require systematic modifications:

  • Variations in substituents : Replace phenoxy with alkoxy groups or substitute phenyl rings with halogens/electron-withdrawing groups to assess bioactivity changes .
  • Sulfoxide vs. sulfide analogs : Compare activity to determine if sulfinyl oxidation enhances target binding (e.g., sulfoxides may improve solubility or hydrogen-bonding capacity) .
  • Biological assays : Test analogs against disease-specific targets (e.g., kinase inhibition, antimicrobial activity) and correlate results with computational docking (e.g., AutoDock Vina for binding affinity predictions) . Example findings from analogs: Pyrimidines with chlorophenyl groups show 2–3× higher antimicrobial activity than methyl derivatives (Table 1, ).

Q. How to resolve contradictions in biological activity data across different assays?

Contradictions may arise from:

  • Purity issues : Validate compound integrity via HPLC and HRMS to rule out degradation/byproducts .
  • Assay conditions : Standardize parameters (e.g., pH, temperature, solvent concentrations) that affect target interactions. For example, DMSO >1% can denature proteins .
  • Orthogonal assays : Confirm activity using complementary methods (e.g., enzymatic assays vs. cell viability tests). A compound showing inconsistent IC₅₀ values in kinase assays may require surface plasmon resonance (SPR) to validate binding kinetics .

Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties?

Use in silico tools to estimate:

  • Lipophilicity (LogP) : Software like MarvinSuite predicts LogP (~3.2 for this compound), indicating moderate membrane permeability .
  • Metabolic stability : CYP450 metabolism can be modeled with ADMET Predictor™. Sulfoxide groups are prone to reduction in vivo, which may shorten half-life .
  • Toxicity : ProTox-II identifies potential hepatotoxicity risks based on structural alerts (e.g., sulfoxide-mediated oxidative stress) .

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